molecular formula C9H14N2O2 B13311108 3-Amino-1-(3-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-one

3-Amino-1-(3-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-one

Cat. No.: B13311108
M. Wt: 182.22 g/mol
InChI Key: ASORVTODKBMXNT-UHFFFAOYSA-N
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Description

3-Amino-1-(3-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-one is an organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of an amino group, a hydroxyl group, and a dihydropyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with ammonia and β-ketoesters under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dihydropyridinone ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis process.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The dihydropyridinone ring can be reduced to form tetrahydropyridines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are often employed.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of tetrahydropyridines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its role in enzyme inhibition and as a potential ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 3-Amino-1-(3-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-one exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar core structure and exhibit comparable biological activities.

    2-Hydroxyquinoline: Another related compound with similar pharmacological properties.

    Tetrahydropyridines: Reduced forms of dihydropyridines that also show significant biological activity.

Uniqueness: 3-Amino-1-(3-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of amino and hydroxyl groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

3-amino-1-(3-hydroxy-2-methylpropyl)pyridin-4-one

InChI

InChI=1S/C9H14N2O2/c1-7(6-12)4-11-3-2-9(13)8(10)5-11/h2-3,5,7,12H,4,6,10H2,1H3

InChI Key

ASORVTODKBMXNT-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CC(=O)C(=C1)N)CO

Origin of Product

United States

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